5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-
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Overview
Description
5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro-: is a complex organic compound with a unique structure that includes both dioxadithiacyclotetradecin and dibenzo moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo moiety, followed by the introduction of the dioxadithiacyclotetradecin ring system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Vanillin acetate: A compound with a similar aromatic structure but different functional groups.
Ethyl acetoacetate: Another compound with a similar carbonyl group but different overall structure.
Uniqueness: 5H,12H-Dibenzo(c,g)(1,10,5,6)dioxadithiacyclotetradecin-5,12-dione, 7,8,9,10-tetrahydro- is unique due to its combination of dioxadithiacyclotetradecin and dibenzo moieties. This structure provides distinct chemical and physical properties that are not found in other similar compounds, making it valuable for specific research and industrial applications.
Properties
CAS No. |
62646-61-1 |
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Molecular Formula |
C18H16O4S2 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
11,16-dioxa-2,3-dithiatricyclo[16.4.0.04,9]docosa-1(22),4,6,8,18,20-hexaene-10,17-dione |
InChI |
InChI=1S/C18H16O4S2/c19-17-13-7-1-3-9-15(13)23-24-16-10-4-2-8-14(16)18(20)22-12-6-5-11-21-17/h1-4,7-10H,5-6,11-12H2 |
InChI Key |
DZIPYMWHDHAQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)OC1 |
Origin of Product |
United States |
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